Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate
Description
Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate is a sodium salt of a benzoic acid derivative featuring a pyrazolone-azo-benzoyl backbone. This compound belongs to the pyrazolone azo dye family, characterized by azo (-N=N-) linkages and aromatic heterocyclic pyrazolone moieties.
Properties
CAS No. |
85135-97-3 |
|---|---|
Molecular Formula |
C29H19N4NaO5 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
sodium;2-[4-hydroxy-3-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)diazenyl]benzoyl]benzoate |
InChI |
InChI=1S/C29H20N4O5.Na/c34-24-16-15-19(27(35)21-13-7-8-14-22(21)29(37)38)17-23(24)30-31-26-25(18-9-3-1-4-10-18)32-33(28(26)36)20-11-5-2-6-12-20;/h1-17,26,34H,(H,37,38);/q;+1/p-1 |
InChI Key |
OBPXHPBPMVNHLV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)[O-])O)C5=CC=CC=C5.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate typically involves multiple stepsThe final step involves the coupling of the azo compound with 4-hydroxybenzoylbenzoate under alkaline conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted benzoyl compounds .
Scientific Research Applications
Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring also plays a role in modulating the compound’s activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Key Findings :
- Dye Performance : Compounds with sulphonate/sulphonyl groups () exhibit superior solubility and binding to cellulose fibers compared to the target compound, making them preferable in textile dyeing .
- Biological Activity : Pyrazolone derivatives with phenyl substituents (e.g., ) demonstrate antimicrobial properties against Staphylococcus aureus and E. coli, suggesting the target compound may share similar bioactivity due to structural parallels .
- Stability : Methyl-substituted pyrazolones () show higher photostability than diphenyl derivatives, critical for applications in UV-resistant coatings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate?
- Methodology : The compound is synthesized via a multi-step approach:
- Vilsmeier-Haack reaction : Used to generate the pyrazole core by treating 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF .
- Diazotization and coupling : The azo linkage is formed by diazotizing the pyrazole derivative with NaNO₂/H₂SO₄ at 0–5°C, followed by coupling with 4-hydroxybenzoyl benzoate under alkaline conditions .
- Key Considerations : Reaction temperature, pH, and stoichiometric ratios of reagents critically influence yield and purity.
Q. How is the crystal structure of this compound determined and visualized?
- Methodology :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to solve and refine the structure. The program optimizes parameters like bond lengths and angles using least-squares methods .
- Visualization : ORTEP-III generates thermal ellipsoid plots to depict atomic displacement and molecular geometry .
- Data Interpretation : Residual electron density maps in SHELX help identify disordered solvent molecules or hydrogen-bonding networks.
Q. What factors enhance the solubility of this compound in aqueous media?
- Key Functional Groups : The sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups impart high hydrophilicity. Sodium counterions further stabilize the charged species in solution .
- Experimental Validation : Solubility can be quantified via gravimetric analysis or UV-Vis spectroscopy in buffered solutions at varying pH.
Advanced Research Questions
Q. How are pKa values of ionizable groups (e.g., phenolic -OH, carboxylate) determined experimentally?
- Methodology :
- Potentiometric titration : The compound is titrated with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol). The half-neutralization potential (HNP) is derived from mV vs. titrant volume plots, converting to pKa using the Henderson-Hasselbalch equation .
Q. How can electron density distribution and reactive sites be analyzed computationally?
- Methodology :
- Multiwfn software : Processes wavefunction files (e.g., .wfn) to calculate electrostatic potential (ESP), local ionization potential (LIP), and Fukui indices. These metrics predict nucleophilic/electrophilic sites .
- Case Study : ESP maps may reveal electron-rich azo (-N=N-) regions prone to electrophilic attack or hydrogen bonding.
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodology :
- Cross-validation : Compare experimental UV-Vis/IR/NMR spectra with time-dependent density functional theory (TD-DFT) or gauge-including atomic orbital (GIAO) calculations. Adjust solvent effects (e.g., PCM model) in simulations to match experimental conditions .
Q. What advanced techniques characterize tautomerism in the pyrazole-azo system?
- Methodology :
- Variable-temperature ¹H-NMR : Monitors chemical shift changes to identify tautomeric populations (e.g., keto-enol equilibria).
- X-ray photoelectron spectroscopy (XPS) : Differentiates nitrogen environments in azo vs. hydrazone configurations .
Q. How do sulfonate groups influence aggregation behavior in aqueous solutions?
- Methodology :
- Dynamic light scattering (DLS) : Measures hydrodynamic radius to detect micelle or aggregate formation.
- Critical aggregation concentration (CAC) : Determined via surface tension or conductivity titration .
- Key Finding : Sulfonate groups reduce CAC by enhancing electrostatic repulsion, preventing aggregation even at high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
